molecular formula C5H8ClF3O3S B1649727 Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester CAS No. 103935-55-3

Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester

Cat. No. B1649727
CAS RN: 103935-55-3
M. Wt: 240.63 g/mol
InChI Key: ULKPCWRYTSPAGC-UHFFFAOYSA-N
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Description

“Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester” is a chemical compound that likely contains a methanesulfonic acid group, a trifluoro group, and a 4-chlorobutyl ester group . Methanesulfonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids .

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid is a significant intermediate in the biogeochemical cycling of sulfur. It is utilized by various aerobic bacteria as a sulfur source for growth and by some specialized methylotrophs as a carbon and energy substrate. The oxidation of methanesulfonate is initiated by the enzyme methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Catalysis in Organic Synthesis

Copper methanesulfonate serves as an effective catalyst in the esterification of carboxylic acids with alcohols, offering advantages in terms of recovery and reusability compared to traditional Lewis acid catalysts (Jiang, 2005). Similarly, methanesulfonic acid supported on alumina is reported as an efficient catalyst for microwave-assisted esterification reactions, providing high yields and purity with reduced reaction time (Fabián et al., 2014).

Environmental Chemistry

Methanesulfonic acid's chemical and physical properties make it an ideal electrolyte for electrochemical processes, especially in the plating of tin and lead, due to its aqueous solubility, conductivity, and low toxicity. These attributes contribute to its environmental favorability and growing commercial preference in electroplating and other processes (Gernon et al., 1999).

Organic Synthesis

Methanesulfonic acid is utilized in the Fries rearrangement of phenolic esters, leading to the production of acylaryl methane sulfonates. This demonstrates its role as a reagent in promoting specific organic transformations (Kaboudin, 1999).

Methane Activation

A novel method involving trifluoroacetyl sulfuric acid has been discovered for methane activation, demonstrating a radical pathway for methane sulfonation under mild conditions. This method allows for the selective conversion of methane to methanesulfonic acid, highlighting a new avenue for methane utilization (Kim et al., 2022).

properties

IUPAC Name

4-chlorobutyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF3O3S/c6-3-1-2-4-12-13(10,11)5(7,8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKPCWRYTSPAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473187
Record name Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester

CAS RN

103935-55-3
Record name Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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